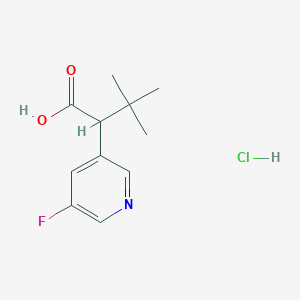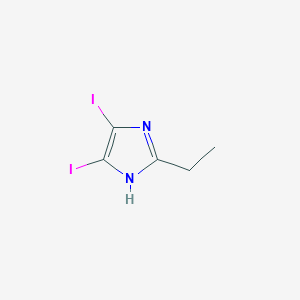
1-(Quinolin-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Quinolin-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of quinoline derivatives Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N The compound this compound is characterized by the presence of a quinoline ring attached to a prop-2-en-1-one moiety
Métodos De Preparación
The synthesis of 1-(Quinolin-2-yl)prop-2-en-1-one can be achieved through several methods. One common approach involves the reaction of quinoline-2-carbaldehyde with acetophenone in the presence of a base such as sodium hydroxide. This reaction typically proceeds via an aldol condensation mechanism, resulting in the formation of the desired product. Another method involves the use of a one-pot, three-component reaction involving quinoline, an aldehyde, and an enone under solvent-free conditions . This method is advantageous due to its simplicity and high yield.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure maximum yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of industrial production.
Análisis De Reacciones Químicas
1-(Quinolin-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-2-carboxylic acid derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of quinoline-2-ylpropan-1-ol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, with reagents such as halogens or alkylating agents, leading to the formation of various substituted quinoline derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure optimal reaction rates and yields.
Aplicaciones Científicas De Investigación
1-(Quinolin-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(Quinolin-2-yl)prop-2-en-1-one and its derivatives involves interaction with various molecular targets and pathways. For example, some derivatives have been shown to inhibit specific enzymes or receptors, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation . The exact molecular targets and pathways can vary depending on the specific derivative and its chemical structure.
Comparación Con Compuestos Similares
1-(Quinolin-2-yl)prop-2-en-1-one can be compared with other quinoline derivatives, such as:
Quinoline-2-carbaldehyde: A precursor in the synthesis of this compound, known for its use in organic synthesis.
Quinoline-2-carboxylic acid: An oxidation product of this compound, with applications in medicinal chemistry.
(E)-1-(Pyridin-4-yl)-3-(quinolin-2-yl)prop-2-en-1-one: A similar compound with a pyridine ring instead of a prop-2-en-1-one moiety, known for its biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H9NO |
|---|---|
Peso molecular |
183.21 g/mol |
Nombre IUPAC |
1-quinolin-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C12H9NO/c1-2-12(14)11-8-7-9-5-3-4-6-10(9)13-11/h2-8H,1H2 |
Clave InChI |
OZEKUCGOUQPNGP-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C1=NC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(Propan-2-yloxy)phenyl]prop-2-en-1-aminehydrochloride](/img/structure/B13511108.png)



![3-{3-[(Benzyloxy)carbonyl]phenyl}propanoicacid](/img/structure/B13511125.png)
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidine](/img/structure/B13511126.png)
![Ethyl 2,2-difluoro-2-[5-(trifluoromethyl)thiophen-3-yl]acetate](/img/structure/B13511129.png)


![benzyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate](/img/structure/B13511141.png)
![2-(2-Nitrobenzenesulfonyl)-2,5-diazabicyclo[4.1.0]heptanehydrochloride](/img/structure/B13511159.png)



